molecular formula C21H19F3N4O4S B11258735 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B11258735
M. Wt: 480.5 g/mol
InChI Key: RHEAEENKVPWHSW-UHFFFAOYSA-N
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Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a morpholinopyridazine moiety, a trifluoromethoxy group, and a benzenesulfonamide group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Morpholinopyridazine Moiety: This step often starts with the reaction of a suitable pyridazine derivative with morpholine under controlled conditions, such as heating in the presence of a catalyst.

    Attachment of the Phenyl Group: The next step involves the coupling of the morpholinopyridazine intermediate with a phenyl derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via nucleophilic substitution reactions, where a trifluoromethoxy source reacts with an appropriate precursor.

    Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through sulfonylation reactions, where the intermediate compound reacts with a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinopyridazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The trifluoromethoxy and sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines from nitro groups. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(3-(6-piperidinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The uniqueness of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of compounds with improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C21H19F3N4O4S

Molecular Weight

480.5 g/mol

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C21H19F3N4O4S/c22-21(23,24)32-17-4-6-18(7-5-17)33(29,30)27-16-3-1-2-15(14-16)19-8-9-20(26-25-19)28-10-12-31-13-11-28/h1-9,14,27H,10-13H2

InChI Key

RHEAEENKVPWHSW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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